molecular formula C10H18O4 B8628758 1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol

Cat. No.: B8628758
M. Wt: 202.25 g/mol
InChI Key: YIGWSUPYEQCTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[4.5]decane-7,9-dimethanol is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[7-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-9-yl]methanol

InChI

InChI=1S/C10H18O4/c11-6-8-3-9(7-12)5-10(4-8)13-1-2-14-10/h8-9,11-12H,1-7H2

InChI Key

YIGWSUPYEQCTIO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC(CC(C2)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate (6.0 g, 23 mmol) in dry THF at 0° C. was added lithium aluminum hydride (4.67 g, 68.7 mmol) under argon. The reaction was then refluxed overnight. The reaction was cooled to 0° C., and diethyl ether (100 ml) was added followed by drop-wise addition of 5 N NaOH until the gray lithium aluminum hydride was converted to a white solid. The reaction mixture was then filtered through a Celite pad, which was then washed with diethyl ether (100 ml). The combined filtrates were dried over sodium sulfate, filtered and concentrated by rotary evaporation to give the alcohol as a viscous colorless liquid (6.3 g, 93%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.67 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
93%

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